molecular formula C22H27N3O4 B2361240 Tert-butyl 4-(3-(pyridin-2-yloxy)benzamido)piperidine-1-carboxylate CAS No. 1796949-70-6

Tert-butyl 4-(3-(pyridin-2-yloxy)benzamido)piperidine-1-carboxylate

Cat. No.: B2361240
CAS No.: 1796949-70-6
M. Wt: 397.475
InChI Key: XOBKBQXOIQWHNR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-(pyridin-2-yloxy)benzamido)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyridine moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-(pyridin-2-yloxy)benzamido)piperidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the benzamido group and the pyridin-2-yloxy moiety. The final step involves the protection of the carboxyl group with a tert-butyl ester.

    Formation of Piperidine Ring: The piperidine ring can be synthesized from 4-piperidone, which is then protected with a tert-butyl group.

    Introduction of Benzamido Group: The benzamido group is introduced through an amide coupling reaction using 3-aminobenzoic acid and appropriate coupling reagents.

    Attachment of Pyridin-2-yloxy Moiety: The pyridin-2-yloxy group is attached via an etherification reaction using pyridin-2-ol and suitable activating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-(pyridin-2-yloxy)benzamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and benzamido moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(3-(pyridin-2-yloxy)benzamido)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies investigating the interactions between small molecules and biological targets.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-(pyridin-2-yloxy)benzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-yloxy moiety can engage in hydrogen bonding and π-π interactions, while the benzamido group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in targeted protein degradation.

    Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate in the synthesis of Niraparib, a PARP inhibitor.

    Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Used as a pharmaceutical intermediate.

Uniqueness

Tert-butyl 4-(3-(pyridin-2-yloxy)benzamido)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyridin-2-yloxy moiety, in particular, allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

tert-butyl 4-[(3-pyridin-2-yloxybenzoyl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-22(2,3)29-21(27)25-13-10-17(11-14-25)24-20(26)16-7-6-8-18(15-16)28-19-9-4-5-12-23-19/h4-9,12,15,17H,10-11,13-14H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBKBQXOIQWHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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